molecular formula C4H7Br2Cl B078395 1,2-Dibromo-3-chloro-2-methylpropane CAS No. 10474-14-3

1,2-Dibromo-3-chloro-2-methylpropane

Cat. No. B078395
CAS RN: 10474-14-3
M. Wt: 250.36 g/mol
InChI Key: DPDUMUDRFCRZGY-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-chloro-2-methylpropane, also known as chlorodibromomethane, is a colorless liquid with a sweet odor. It is widely used in various fields such as organic synthesis, pharmaceuticals, and as a solvent. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

  • Genetic Toxicity Studies : McKee, Phillips, and Traul (1987) investigated the genotoxic properties of 1,2-Dibromo-3-chloro-2-methylpropane, comparing it to similar chemicals. Their study found that it exhibited some genotoxic activity, although it was significantly less mutagenic than its analogues in certain assays (McKee, Phillips, & Traul, 1987).

  • Chemical Reactions and Products : Albar, Khalaf, and Bahaffi (1997) explored the alkylation of benzene with 1,2-Dibromo-3-chloro-2-methylpropane, identifying major and minor alkylation products in different conditions (Albar, Khalaf, & Bahaffi, 1997).

  • Vibrational Analysis : Crowder and Richardson (1982) conducted liquid-state IR and Raman spectra analyses on 1,2-Dichloro-2-methylpropane and 1,2-Dibromo-2-methylpropane, providing insights into their molecular conformations and vibrational properties (Crowder & Richardson, 1982).

  • Microwave and Far Infra-red Absorption : Larkin and Evans (1974) discussed the spectra of 1,2-Dibromo-2-methylpropane in terms of librational and relaxational modes in dipolar liquids, contributing to the understanding of molecular dynamics (Larkin & Evans, 1974).

  • Enthalpy of Formation : Sunner and Wulff (1974) determined the enthalpy of formation of 1,2-Dibromo-2-methylpropane, contributing to thermochemical knowledge of this compound (Sunner & Wulff, 1974).

  • Mutagenicity and Structural Studies : Ratpan and Plaumann (1988) examined the mutagenicity of halogenated propanes and their derivatives, including 1,2-Dibromo-3-chloro-2-methylpropane, to understand their chemical behavior and potential health impacts (Ratpan & Plaumann, 1988).

  • Quantitative Structure-Activity Relationships : Chroust et al. (2007) assessed the toxicity and genotoxicity of halogenated aliphatic compounds, including 1,2-Dibromo-3-chloro-2-methylpropane, using Drosophila melanogaster in a wing spot test. This study contributed to the understanding of the biological impacts of these compounds (Chroust et al., 2007).

properties

IUPAC Name

1,2-dibromo-3-chloro-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br2Cl/c1-4(6,2-5)3-7/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPDUMUDRFCRZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)(CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40909164
Record name 1,2-Dibromo-3-chloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-3-chloro-2-methylpropane

CAS RN

10474-14-3
Record name 1,2-Dibromo-3-chloro-2-methylpropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010474143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-3-chloro-2-methylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40909164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-1,2-DIBROMO-3-CHLOROPROPANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/830MJ4R66N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
RH Mc Kee, RD Phillips, KA Traul - Cell Biology and Toxicology, 1987 - Springer
1,2-Dibromo-3-chloro-2-methylpropane (DBCMP) and 1,2,3- tribromo-2-methylpropane (TBMP) are contaminants formed during the manufacture of bromobutyl rubber. These chemicals …
Number of citations: 9 link.springer.com
F Ratpan, H Plaumann - Environmental Mutagenesis, 1988 - Wiley Online Library
2,3‐Tribromopropane, 1,2,3‐trichloropropane, and 1,2‐dibromo‐3‐chloropropane are mutagenic in strains TA1535 and TA100 of Salmonella typhimurium, but only in the presence of …
Number of citations: 10 onlinelibrary.wiley.com
HA Albar, AA Khalaf, SO Bahaffi - Journal of Chemical Research …, 1997 - pubs.rsc.org
The major alkylation products of benzene with 1,2-dibromo-3-chloro-2-methylpropane are 1-X-2-methyl- 3,3-diphenylpropane (X=Cl, Br) with AlCl 3 and 1,4-bis-(1-bromo-3-chloro-2-…
Number of citations: 4 pubs.rsc.org
KA Traul, RH McKee, RD Phillips - Environ. Mutagenesis, 1985 - hero.epa.gov
THE GENETIC TOXICITY OF 1 2 DIBROMO-3-CHLOROPROPANE 1 2 DIBROMO-3-CHLORO-2-METHYLPROPANE AND 1 2 3 TRIBROMO-2-METHYLPROPANE | Health & Environmental Research Online (HERO) …
Number of citations: 2 hero.epa.gov
D Barnes, J Bellen, C DeRosa - atmosphere - Citeseer
* EPA. 1987b. Health advisories for 16 pesticides (including alachlor, aldicarb, carbofuran, chlordane, DBCP, 1, 2-dichloropropane, 2, 4-D, endrin, ethylene dibromide, heptachlor/…
Number of citations: 2 citeseerx.ist.psu.edu
HA Bruson, HL Plant - The Journal of Organic Chemistry, 1967 - ACS Publications
Carbon monoxide readily condenses with benzene, AlCh, and certainpolyfunctional halides having at least three carbon atoms in an aliphatic chain to give/3-disubstituted-indanones …
Number of citations: 20 pubs.acs.org
GV Alexeeff - 1999 - Citeseer
Public Health Goal for DBCP, February 1999 Page 1 Public Health Goal for 1,2-Dibromo-3-chloropropane (DBCP) In Drinking Water Prepared by Office of Environmental Health Hazard …
Number of citations: 3 citeseerx.ist.psu.edu
SA Basaif, HA Albar, AA Khalaf - International Journal of Chemistry, 1995 - kau.edu.sa
The major alkylation products of benzene with 1,2-dibromo-3-chloro-2-methylpropane were 1,1'-(3-chloro-2-methylpropylidene)bis[benzene] with AlCl3-CH3NO2 or K10 montmorillonite …
Number of citations: 0 www.kau.edu.sa
HA Clark, SM Snedeker - Journal of Environmental Science and …, 2005 - Taylor & Francis

Dibromochloropropane (1,2-dibromo-3-chloropropane, DBCP), a pesticide used widely for over 20 years to control nematodes on crops, turf and in nurseries, was banned by the …

Number of citations: 25 www.tandfonline.com
CH Br, CH Cl - monographs.iarc.who.int
Use of 1, 2-dibromo-3-chloropropane as a pesticide, soil fumigant and a nematocide resulted in the direct release of this compound to the environment. Its production and use as an …
Number of citations: 2 monographs.iarc.who.int

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